PIK-75

Catalog No.
S784197
CAS No.
945619-31-8
M.F
C16H14BrN5O4S
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PIK-75

CAS Number

945619-31-8

Product Name

PIK-75

IUPAC Name

N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3

InChI Key

QTHCAAFKVUWAFI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Synonyms

PIK 75, PIK-75

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br

Description

The exact mass of the compound N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

PIK-75 is a small molecule compound identified as a selective inhibitor of the phosphoinositide 3-kinase, specifically targeting the p110 alpha and gamma isoforms. Its chemical formula is C₁₆H₁₄BrN₅O₄S, with a molecular weight of approximately 452.28 g/mol. PIK-75 is primarily investigated for its potential therapeutic applications in oncology and inflammatory diseases due to its ability to modulate critical signaling pathways involved in cell growth, survival, and apoptosis .

PIK-75 functions by inhibiting the activity of phosphoinositide 3-kinase, which plays a crucial role in the phosphorylation of phosphatidylinositol derivatives. This inhibition leads to a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a lipid second messenger that activates downstream signaling pathways such as the AKT pathway . The compound has been shown to induce apoptosis in various cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic proteins, specifically by downregulating MCL-1 and Bcl-xL .

PIK-75 exhibits significant biological activity as an inhibitor of cell proliferation and survival in multiple cancer types. It has been demonstrated to enhance sensitivity to chemotherapy agents by overcoming drug resistance mechanisms. For instance, in chronic lymphocytic leukemia cells, PIK-75 effectively reduced MCL-1 levels and inhibited AKT phosphorylation, leading to increased apoptosis . Additionally, it has shown efficacy in suppressing inflammatory responses by inhibiting cytokine production and leukocyte adhesion .

The synthesis of PIK-75 involves several steps that typically include the formation of key intermediates through reactions such as condensation and functional group modifications. While specific synthetic pathways are proprietary or not extensively detailed in public literature, general methods for synthesizing similar compounds often involve organic reactions that construct the imidazo-pyridine core structure followed by functionalization to achieve the desired inhibitory properties against PI3K isoforms .

PIK-75 is primarily explored for its applications in cancer therapy and inflammatory diseases. Its ability to inhibit PI3K signaling pathways makes it a candidate for treating conditions such as:

  • Acute Myeloid Leukemia: PIK-75 has been shown to induce apoptosis in leukemia cells by targeting key survival pathways.
  • Pancreatic Cancer: It enhances sensitivity to treatments by downregulating NRF2, a protein associated with chemoresistance .
  • Inflammatory Disorders: The compound has demonstrated potential in reducing inflammation in models of colitis .

Studies have indicated that PIK-75 interacts with various cellular pathways beyond PI3K inhibition. It modulates transcriptional activities linked to cell survival and apoptosis through its effects on proteins like MCL-1 and Bcl-xL. For example, PIK-75 treatment leads to decreased levels of phosphorylated AKT and GSK3β, further elucidating its role in apoptotic signaling . Additionally, its interaction with other kinases suggests a broader impact on cellular signaling networks.

Several compounds share structural or functional similarities with PIK-75, particularly those targeting the phosphoinositide 3-kinase pathway or involved in apoptosis regulation. Below is a comparison highlighting their unique features:

Compound NameTargetIC50 (nM)Unique Features
PIK-75p110α, p110γ5.8Induces apoptosis via MCL-1 downregulation
PI-103p110α, p110δ10Broad PI3K inhibition; less selective than PIK-75
GDC-0941p110α, p110β50Focused on solid tumors; less potent than PIK-75
LY294002PI3K5Early PI3K inhibitor; broader off-target effects
AZD8186p110α10Selective for p110α; used in clinical trials

PIK-75 stands out due to its high selectivity for the p110 alpha isoform and its potent ability to induce apoptosis through modulation of survival pathways.

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Exact Mass

450.99499 g/mol

Monoisotopic Mass

450.99499 g/mol

Heavy Atom Count

27

UNII

NT63XAU01R

Dates

Modify: 2023-07-21

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